molecular formula C16H19N5OS B2360139 3-(3-甲氧基-1-甲基-1H-吡唑-4-基)-4-甲基-5-(苯乙硫基)-4H-1,2,4-三唑 CAS No. 1014092-15-9

3-(3-甲氧基-1-甲基-1H-吡唑-4-基)-4-甲基-5-(苯乙硫基)-4H-1,2,4-三唑

货号: B2360139
CAS 编号: 1014092-15-9
分子量: 329.42
InChI 键: DELFHILDRRJDRR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-methoxy-1-methyl-1H-pyrazol-4-yl” is a chemical compound with the molecular formula C6H11N3O and a molecular weight of 141.17 . It’s also known as 1H-Pyrazole-4-methanamine, 3-methoxy-1-methyl .


Synthesis Analysis

The synthesis of “3-methoxy-1-methyl-1H-pyrazol-4-yl” involves the use of palladium on activated charcoal and hydrogen in methanol . The reaction is stirred at room temperature for several hours, then the solution is filtered and the filtrate is concentrated to obtain the product .


Molecular Structure Analysis

The molecular structure of “3-methoxy-1-methyl-1H-pyrazol-4-yl” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, substituted with a methoxy group and a methyl group .


Chemical Reactions Analysis

“3-methoxy-1-methyl-1H-pyrazol-4-yl” can react with other compounds to form new compounds. For example, it can react with 7-bromo-2,4-dichloroimidazo[2,1-f][1,2,4]triazine in the presence of N-ethyl-N,N-diisopropylamine to form a new compound .


Physical and Chemical Properties Analysis

The boiling point of “3-methoxy-1-methyl-1H-pyrazol-4-yl” is predicted to be 254.0±25.0 °C, and its density is predicted to be 1.20±0.1 g/cm3 . Its pKa is predicted to be 8.23±0.29 .

科学研究应用

细胞毒剂

该化合物可用于设计和合成新型细胞毒剂 . 一系列新型衍生物在各个步骤中以可接受的反应步骤和定量产率被设计和合成 . 这些新合成的衍生物经筛选,用于评估它们在不同浓度下对人乳腺癌细胞系 (MCF-7) 的体外细胞活力/细胞毒性作用 . 大多数衍生物表现出有希望的细胞毒活性 .

抗利什曼原虫剂

含有吡唑的化合物,如该化合物,以其多种药理作用而闻名,包括有效的抗利什曼原虫活性 . 一些肼偶联的吡唑成功合成,并验证了它们的结构 . 对合成吡唑衍生物的体外抗利什曼原虫活性进行了评估,目标是利什曼原虫埃塞俄比亚种临床分离株 .

抗疟疾剂

这些相同的肼偶联的吡唑也评估了它们对感染伯氏疟原虫的小鼠的体内抗疟疾活性 . 结果表明,一些目标化合物对伯氏疟原虫具有更好的抑制效果 .

分子对接研究

对 Lm-PTR1 进行的分子对接研究,与三甲氧苄胺复合,证明了一种吡唑衍生物的抗利什曼原虫活性更好 . 这表明这些化合物可用于分子对接研究,以了解它们与靶蛋白的相互作用。

非小细胞肺癌 (NSCLC) 药物开发

突变的表皮生长因子受体 (EGFR) 是非小细胞肺癌 (NSCLC) 的主要驱动因素 . 市售的第一代抑制剂,如厄洛替尼,在 EGFR 突变型 NSCLC 患者中产生短暂的有益反应,但在耐药机制使这些抑制剂无效之前 . 含有吡唑的化合物可能用于开发针对 NSCLC 的新药。

耐药性研究

鉴于该化合物在各种疾病中的潜在应用,它也可用于研究耐药性。 例如,现有抗利什曼原虫药和抗疟疾药的疗效常常因治疗效果不佳和耐药性恶性疟原虫的出现而受到影响 . 该化合物可用于研究耐药机制并制定克服耐药性的策略。

作用机制

Target of Action

The compound, also known as 3-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-5-(2-phenylethylsulfanyl)-1,2,4-triazole, is a pyrazole-bearing compound. Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively .

Mode of Action

It is known that the compound interacts with its targets and results in significant antileishmanial and antimalarial activities . A molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of a similar compound .

Biochemical Pathways

The biochemical pathways affected by this compound are those related to the life cycles of Leishmania aethiopica and Plasmodium berghei . The compound interferes with these pathways, leading to the death of these organisms and thus exhibiting its antileishmanial and antimalarial effects .

Pharmacokinetics

The compound’s potent antileishmanial and antimalarial activities suggest that it has good bioavailability .

Result of Action

The compound exhibits superior antipromastigote activity, which is more active than the standard drugs miltefosine and amphotericin B deoxycholate . Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei with significant suppression .

属性

IUPAC Name

3-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-5-(2-phenylethylsulfanyl)-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5OS/c1-20-11-13(15(19-20)22-3)14-17-18-16(21(14)2)23-10-9-12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DELFHILDRRJDRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C2=NN=C(N2C)SCCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。